(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide

Synthetic step economy Neratinib intermediate Process chemistry

This 4-chloro-6-(crotonamido)quinoline-3-carbonitrile is the universal branching intermediate for 4-anilinoquinoline-3-carbonitrile irreversible kinase inhibitors. The pre-locked (E)-but-2-enamide geometry ensures correct spatial orientation of the Michael acceptor toward EGFR/HER2 catalytic cysteine, eliminating re-acylation steps required by acetamido analogs (CAS 848133-76-6) and preserving modular aniline diversification lost with dimethylamino analogs (CAS 848133-88-0). Procure at ≥95% HPLC purity to accelerate SAR campaigns and support kilogram-scale neratinib process validation.

Molecular Formula C16H14ClN3O2
Molecular Weight 315.75 g/mol
CAS No. 1403831-79-7
Cat. No. B1460404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide
CAS1403831-79-7
Molecular FormulaC16H14ClN3O2
Molecular Weight315.75 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C=CC
InChIInChI=1S/C16H14ClN3O2/c1-3-5-15(21)20-13-6-11-12(7-14(13)22-4-2)19-9-10(8-18)16(11)17/h3,5-7,9H,4H2,1-2H3,(H,20,21)/b5-3+
InChIKeyWWNOVSYKGZLARJ-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide (CAS 1403831-79-7): A Strategic Quinoline-3-carbonitrile Intermediate for Irreversible Kinase Inhibitor Synthesis


(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide (CAS 1403831-79-7, molecular formula C₁₆H₁₄ClN₃O₂, MW 315.75 g/mol) is a 4-chloro-6-(crotonamido)quinoline-3-carbonitrile building block . It belongs to the 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile class of irreversible EGFR/HER2 kinase inhibitor intermediates and was explicitly disclosed as a key synthetic intermediate in the seminal discovery of neratinib (HKI-272) [1]. The compound features a pre-installed (E)-but-2-enamide (crotonamide) Michael acceptor at the 6-position and a chlorine leaving group at the 4-position, enabling modular late-stage diversification via nucleophilic aromatic substitution with anilines [2].

Why In-Class Quinoline-3-carbonitrile Intermediates Cannot Replace (E)-N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide in Irreversible Inhibitor Synthesis


Substitution with close structural analogs such as the 6-acetamido intermediate (CAS 848133-76-6) or the 6-(4-dimethylamino)crotonamide analog (CAS 848133-88-0) fundamentally alters the synthetic strategy, step economy, and diversification potential [1]. The acetamido-protected analog requires a two-step deprotection–re-acylation sequence to install the Michael acceptor essential for irreversible target engagement, while the dimethylamino analog pre-commits the final compound to a specific basic amine substituent, eliminating the modularity needed for structure–activity relationship (SAR) campaigns [2]. The (E)-stereochemistry of the crotonamide double bond—pre-locked in the target compound—is critical for the correct spatial orientation of the electrophilic β-carbon toward the catalytic cysteine residue in EGFR/HER2; stereochemical erosion during alternative synthetic routes necessitates additional purification and chiral analytical control .

Quantitative Differentiation Evidence for (E)-N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide Against Closest Analogs


Step-Economy Advantage: Pre-Installed Michael Acceptor Eliminates Two Synthetic Operations Versus 6-Acetamido Intermediate

The target compound bears the (E)-but-2-enamide (crotonamide) Michael acceptor pre-installed at the 6-position. Its closest precursor analog, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (CAS 848133-76-6), contains an acetyl protecting group that must be removed and replaced via a two-step deprotection–acylation sequence to introduce the crotonamide Michael acceptor required for irreversible EGFR/HER2 inhibition [1][2]. The target compound thus reduces the synthetic sequence by a minimum of 2 discrete chemical operations compared to the acetamido intermediate when preparing irreversible inhibitors [3].

Synthetic step economy Neratinib intermediate Process chemistry

Modular Diversification: 4-Chloro Leaving Group Enables Late-Stage Aniline Introduction Versus Pre-Functionalized Analogs

The target compound retains a chlorine atom at the quinoline 4-position, serving as a leaving group for nucleophilic aromatic substitution (SₙAr) with diverse anilines. This enables preparation of multiple 4-(arylamino)quinoline-3-carbonitrile final compounds from a single intermediate [1]. In contrast, the 4-dimethylaminocrotonamide analog (CAS 848133-88-0) possesses the basic dialkylamino group pre-installed on the crotonamide side chain, which Tsou et al. demonstrated is essential for intramolecular catalysis of the Michael addition and aqueous solubility but restricts the final compound to the dimethylamino substituent . The target compound therefore serves a universal intermediate for SAR exploration of the amine terminus.

Late-stage diversification Kinase inhibitor Structure–activity relationship

Stereochemical Integrity: (E)-Configuration of But-2-enamide Pre-Locked for Irreversible Covalent Target Engagement

The (E)-configuration of the but-2-enamide double bond is essential for the correct spatial presentation of the electrophilic β-carbon toward the catalytic cysteine residue (Cys797 in EGFR, Cys805 in HER2) for covalent bond formation [1]. The target compound is synthesized and supplied as the defined (E)-isomer (also described as (2E)-configuration). The (Z)-isomer would orient the electrophilic carbon away from the cysteine thiol, abolishing irreversible inhibition. The corresponding acetamido intermediate (CAS 848133-76-6) lacks the double bond entirely, deferring stereochemical control to a later acylation step where (E)/(Z) mixtures may form and require separation [2].

Stereochemistry Michael acceptor Irreversible inhibitor

Validated Application: Explicitly Claimed in Neratinib Intermediate Patent as the Hydrogen-Substituted (A = H) Congener

Chinese patent CN102731395A (Zhang et al., 2012) explicitly claims the general Formula I intermediate for neratinib, where A can be hydrogen, a leaving group, or dimethylamino [1]. The target compound corresponds to A = H in Formula I—i.e., the unsubstituted crotonamide—and is specifically identified as a precursor for manufacturing neratinib and related irreversible ErbB family inhibitors. This establishes the compound's role in the registered intellectual property landscape for neratinib production, distinguishing it from non-claimed alternative intermediates that lack explicit patent protection for this specific application .

Patent intermediate Neratinib Pharmaceutical synthesis

Procurement-Relevant Application Scenarios for (E)-N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide


Late-Stage Diversification in Irreversible EGFR/HER2 Kinase Inhibitor SAR Campaigns

Medicinal chemistry teams synthesizing focused libraries of 4-anilinoquinoline-3-carbonitrile irreversible inhibitors can use the target compound as a universal branching intermediate [1]. The 4-chloro group undergoes SₙAr with a wide range of substituted anilines, while the pre-installed (E)-crotonamide ensures that every analog in the library carries the correct Michael acceptor geometry. This avoids the need to optimize acylation conditions for each final analog individually, accelerating SAR timelines [2].

Process Development and Scale-Up of Neratinib and Structural Analogs

Process chemistry groups developing scalable routes to neratinib or next-generation irreversible ErbB inhibitors can use this intermediate to access the amination-based synthetic route described by Tsou et al. [1]. This route converges the 6-position Michael acceptor and 4-position arylamino group in a controlled sequence, and the intermediate's commercial availability at ≥95% purity (HPLC) [2] supports kilogram-scale process validation without in-house synthesis of the crotonamide building block .

Impurity Reference Standard and Analytical Method Development for Neratinib API

The target compound is categorized under 'Standards; Pharmaceutical/API Drug Impurities/Metabolites' [1]. As a des-dimethylamino precursor to neratinib, it can serve as a process-related impurity or degradation product reference standard. Analytical development groups can procure this characterized intermediate to establish HPLC/LC-MS methods for impurity profiling in neratinib drug substance and drug product [2].

Custom Synthesis of 6,7-Disubstituted Quinoline-3-carbonitrile Chemical Probes

Chemical biology groups developing activity-based probes or fluorescent conjugates of quinoline-based kinase inhibitors can exploit the modular architecture of this intermediate [1]. The unsubstituted crotonamide at the 6-position permits further derivatization (e.g., conjugate addition of amine-containing linkers), while the 4-chloro group enables introduction of anilines bearing bioorthogonal handles or reporter groups [2].

Quote Request

Request a Quote for (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.